molecular formula C7H8BrNO2 B8180502 (4-Bromo-5-methoxypyridin-2-yl)methanol

(4-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No.: B8180502
M. Wt: 218.05 g/mol
InChI Key: IGLCXLUTHSPRDJ-UHFFFAOYSA-N
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Description

(4-Bromo-5-methoxypyridin-2-yl)methanol is a versatile pyridine-based chemical intermediate prized in medicinal chemistry and drug discovery research. This compound integrates both a bromo substituent and a methoxy group on the pyridine ring, along with a hydroxymethyl handle, making it a valuable scaffold for constructing more complex molecules through cross-coupling reactions and further functionalization. Its primary research value lies in its application as a key building block for the synthesis of potential therapeutic agents, including protein kinase inhibitors. Researchers utilize this compound to explore structure-activity relationships in early-stage drug development. The product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-5-methoxypyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLCXLUTHSPRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(N=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 5 Methoxypyridin 2 Yl Methanol

Retrosynthetic Analysis and Precursor-Based Strategies

A logical retrosynthetic analysis of (4-Bromo-5-methoxypyridin-2-yl)methanol reveals several potential pathways starting from simpler, more readily available pyridine (B92270) precursors. The primary disconnections involve the carbon-bromine bond, the carbon-oxygen bond of the methoxy (B1213986) group, and the carbon-carbon bond of the hydroxymethyl group.

Synthetic Routes from Pyridine Scaffolds

The construction of the this compound backbone typically begins with a pre-existing pyridine ring, which is then functionalized in a stepwise manner. researchgate.net A common starting material for such syntheses is a substituted pyridine that already contains one or more of the desired functional groups or their precursors. The order of introduction of these groups is critical to avoid unwanted side reactions and to ensure correct regioselectivity.

One plausible strategy commences with a 2-methylpyridine (B31789) (α-picoline) derivative. The methyl group can be oxidized at a later stage to afford the desired hydroxymethyl functionality. The core challenge lies in the selective introduction of the bromo and methoxy groups at the C4 and C5 positions, respectively.

Introduction of Bromine via Electrophilic or Nucleophilic Substitution

The introduction of a bromine atom onto the pyridine ring can be achieved through various methods, with the choice depending on the existing substituents. chempanda.com Direct bromination of pyridine itself requires harsh conditions, such as heating with bromine in the presence of oleum, and typically yields 3-bromopyridine (B30812) or a mixture of dibromo- and tribromopyridines. gcwgandhinagar.comresearchgate.net

For activated pyridine rings, such as those bearing electron-donating groups, electrophilic bromination is more facile. However, the directing effects of the substituents must be carefully considered. In the context of synthesizing this compound, if the methoxy group is already present at the 5-position, it will activate the ring towards electrophilic attack. The incoming electrophile (Br+) would likely be directed to the ortho and para positions.

Alternatively, the bromine atom can be introduced via a Sandmeyer-type reaction from a corresponding aminopyridine. For instance, a 4-aminopyridine (B3432731) derivative could be diazotized and subsequently treated with a bromide source, such as cuprous bromide, to install the bromine at the C4 position. A patent for the synthesis of 5-Bromo-2,4-dichloropyridine describes a process starting from 2-amino-4-chloropyridine, which is first brominated and then undergoes a diazotization reaction. google.com

Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can be effective for pyridine derivatives under specific conditions.

Installation of the Methoxyl Group at Position 5

The installation of a methoxy group on a pyridine ring can be accomplished through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. A common precursor is a halopyridine, where the halogen acts as a leaving group. For example, 2,5-dibromopyridine (B19318) can be reacted with sodium methoxide (B1231860) in methanol (B129727) to yield 5-bromo-2-methoxypyridine. chemicalbook.com This highlights a viable route where a bromine atom at the 5-position is displaced by a methoxy group.

In a different strategy, a hydroxypyridine can be converted to its corresponding methoxy derivative via Williamson ether synthesis, by treatment with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The synthesis of the hydroxypyridine precursor itself can be achieved through various methods, including the hydrolysis of a corresponding aminopyridine via diazotization.

A recent study on isoindolin-1-one (B1195906) derivatives mentions the introduction of a methoxy substituent on a pyridine ring, resulting in compounds with significant biological potency. acs.org

PrecursorReagentProductYieldReference
2,5-dibromopyridineSodium hydroxide, Methanol2-methoxy-5-bromopyridine98% chemicalbook.com
2-amino-4-chloropyridineN-bromosuccinimide2-amino-5-bromo-4-chloropyridine>80% google.com

This table showcases examples of functional group installation on pyridine rings, which are relevant to the synthesis of the target compound.

Formation of the Hydroxymethyl Moiety at Position 2

The hydroxymethyl group at the C2 position can be introduced through several methods. A straightforward approach involves the oxidation of a 2-methyl group. This can be achieved using various oxidizing agents, although care must be taken to avoid over-oxidation to the corresponding aldehyde or carboxylic acid.

Alternatively, a 2-halopyridine can be converted into the desired alcohol. This can be accomplished via a Grignard reaction, where the 2-halopyridine is first converted to a Grignard reagent, which then reacts with formaldehyde. Another route involves a palladium-catalyzed cross-coupling reaction with a suitable one-carbon synthon.

The reduction of a 2-carboxypyridine or a 2-pyridinecarboxylate ester using a reducing agent like lithium aluminum hydride (LiAlH4) is also a common method to obtain the 2-hydroxymethylpyridine. The synthesis of (2-Bromopyridin-4-yl)methanol has been documented, providing a precedent for the formation of a hydroxymethyl group on a brominated pyridine ring. nih.gov

Direct Synthesis and Convergent Approaches to the Pyridine Core

While stepwise functionalization of a pre-formed pyridine ring is common, convergent strategies that construct the substituted pyridine core in a single or a few steps are highly desirable. These methods often involve the condensation of acyclic precursors.

One such powerful methodology is the single-step conversion of N-vinyl or N-aryl amides with π-nucleophiles to form substituted pyridines. acs.orgorganic-chemistry.org This approach, often facilitated by amide activation with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a base like 2-chloropyridine, allows for the rapid assembly of highly substituted pyridine rings with predictable regiochemistry. organic-chemistry.orgmit.edu While a direct application to the synthesis of this compound has not been explicitly reported, the principles of this methodology could be adapted by choosing appropriately substituted amide and alkyne coupling partners.

Other classical methods for pyridine ring synthesis include the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation. baranlab.org Variations of this method could potentially be employed to construct the desired substitution pattern.

Catalytic Synthesis Protocols

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of substituted pyridines. nih.gov Reactions like the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds between a halopyridine and a boronic acid derivative. mdpi.comarkat-usa.org

In the context of synthesizing this compound, a palladium catalyst could be employed to couple a dihalopyridine with a suitable boronic acid to introduce one of the substituents. For instance, a dibromopyridine could be selectively coupled with a methoxy-containing boronic acid or vice versa.

Furthermore, catalytic C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings, potentially offering more atom-economical routes to the target molecule. While specific applications to this compound are not yet prevalent in the literature, the ongoing development in this field suggests that such strategies may become viable in the future.

CatalystReaction TypeSubstratesProductReference
Pd(PPh3)4Suzuki Coupling5-bromo-2-methylpyridin-3-amine, Arylboronic acids5-aryl-2-methylpyridin-3-amine derivatives mdpi.com
Pd(II)-complexSuzuki Coupling4-bromoacetophenone, Phenylboronic acid4-acetylbiphenyl arkat-usa.org
Pd(PPh3)4Suzuki Coupling(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Aryl boronic acidsCoupled biaryl derivatives researchgate.net

This table provides examples of palladium-catalyzed cross-coupling reactions involving brominated aromatic compounds, demonstrating the potential for such methods in the synthesis of the target compound.

Homogeneous Catalysis in Pyridine Derivative Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful method for the selective functionalization of pyridine rings. researchgate.net Transition-metal catalysts are central to these strategies, enabling reactions that would otherwise be difficult to achieve. thieme-connect.com Techniques like C-H bond functionalization allow for the direct introduction of substituents onto a pre-existing pyridine core, which is an atom-economical approach. nih.govnih.gov

For a molecule like this compound, a plausible homogeneous catalytic approach would involve the C-H activation of a simpler pyridine precursor. For instance, a rhodium(III) catalyst could be used to introduce a functional group at a specific position, which is later converted to the methanol group. acs.org Palladium(II) complexes are also widely used and their catalytic activity can be fine-tuned by modifying the pyridine-based ligands they are coordinated with. acs.org The choice of ligand is crucial as it influences the electronic properties and steric environment of the metal center, thereby controlling the reaction's outcome. nih.gov

Rare-earth metal catalysts have also emerged as efficient options for the C-H alkylation of pyridines with olefins, demonstrating high generality and atom economy. organic-chemistry.org

Table 1: Examples of Homogeneous Catalysis in Pyridine Synthesis

Catalyst SystemReaction TypeSubstratesKey Features
Rhodium(III) ComplexesC-H AmidationPyridine ScaffoldsHigh regioselectivity, mild conditions. acs.org
Palladium(II) with X-PhosNegishi Cross-Coupling2-Heterocyclic organozinc reagents, aryl chloridesMild conditions, high yields for 2-aryl-pyridines. organic-chemistry.org
Cationic Rare-Earth ComplexesC-H AlkylationPyridines, OlefinsAtom-economical, broad substrate scope. organic-chemistry.org
Copper(I)/BipyridineImine & Alkyne CyclizationPyridine-2-amine, AlkynesMild conditions, forms functionalized imidazo[1,2-a]pyridines. thieme-connect.com

Heterogeneous Catalysis and Nanocatalysis for Enhanced Yields

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability, contributing to more sustainable chemical processes. rsc.org In pyridine synthesis, this often involves supported metal catalysts or nanocatalysts.

Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit superior catalytic activity and selectivity. researchgate.net Magnetically recoverable nanocatalysts, such as iron oxide nanoparticles coated with a catalytic species, are particularly attractive as they can be easily removed from the reaction mixture using an external magnet. rsc.orgnih.gov These have been successfully employed in multicomponent reactions to produce various pyridine derivatives. rsc.org For instance, catalysts like Fe3O4@SiO2-pr-NH2 have been used for synthesizing 2-amino-4,6-diphenylnicotinonitriles. nih.gov

Supported iridium catalysts on materials like sulfated zirconium oxide have been shown to catalyze the hydroboration of pyridines, a dearomatization reaction that creates intermediates for further functionalization. nsf.gov Similarly, biogenically produced copper oxide (CuO) nanoparticles have demonstrated catalytic activity in pyridine synthesis. researchgate.net Silver nanoparticles embedded in xerogels have also been developed as highly efficient catalysts for reduction reactions, a type of transformation that could be relevant in the final steps of synthesizing the target molecule (e.g., reduction of a carboxylic acid or aldehyde to the methanol group). nih.gov

Table 2: Comparison of Heterogeneous and Nanocatalysts in Pyridine Synthesis

CatalystCatalyst TypeReactionAdvantages
Fe3O4@SiO2-based catalystsMagnetic NanocatalystMulticomponent reactionsHigh surface area, easy separation and reusability. rsc.orgnih.gov
Supported Iridium on SZOHeterogeneousPyridine HydroborationAccess to dearomatized intermediates for further synthesis. nsf.gov
Biogenic CuO NPsNanocatalystGeneral Pyridine SynthesisHigh activity and selectivity. researchgate.net
Silver-Nanoparticle XerogelsNanocompositeReduction ReactionsHigh stability and recyclability. nih.gov

Green Chemistry Approaches and Process Optimization

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netnih.gov These principles are increasingly applied to the synthesis of pyridine derivatives.

Multicomponent One-Pot Reactions

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are a cornerstone of green chemistry. acs.org They are highly efficient as they reduce the number of synthetic steps and purification processes, saving time, energy, and resources. rsc.org Several MCRs have been developed for the synthesis of functionalized pyridines.

For example, a one-pot, four-component reaction to produce novel pyridines can be achieved with excellent yields (82-94%) and short reaction times (2-7 minutes) under microwave irradiation. nih.govresearchgate.net These reactions often proceed with high chemo- and regioselectivity, forming multiple new chemical bonds in a single operation. rsc.org The development of MCRs for imidazo[1,2-a]pyridines, a related class of heterocycles, further highlights the power of this approach to rapidly build molecular complexity from simple precursors. acs.orgmdpi.com

Environmentally Benign Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Consequently, there is a strong drive to use more environmentally benign solvents like water or to conduct reactions under solvent-free conditions. nih.gov

Water has been successfully used as a solvent for the selective amination of polyhalogenated pyridines. nih.gov Solvent-free syntheses of pyridine-2-yl substituted ureas have also been developed, representing a highly atom-economical and green approach. rsc.orgrsc.org In some cases, reactions can be performed using only the reactants themselves or on a solid support, completely eliminating the need for a solvent. nih.gov For instance, the Bohlmann-Rahtz pyridine synthesis can be performed under solvent-less conditions using microwave irradiation, offering a green alternative to traditional methods. organic-chemistry.orgyoungin.com

Microwave-Assisted and Ultrasonic Synthesis Techniques

Alternative energy sources like microwaves and ultrasound are key tools in green chemistry for accelerating chemical reactions. researchgate.net

Microwave-assisted synthesis uses microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, from hours to minutes, and improved yields compared to conventional heating. organic-chemistry.orgyoungin.comtandfonline.com This technique has been successfully applied to the one-pot synthesis of various substituted pyridines, including the Bohlmann-Rahtz procedure. organic-chemistry.orgyoungin.com The efficiency of microwave-assisted reactions can be superior even in solvent-free conditions. nih.gov

Ultrasonic synthesis utilizes the energy of high-frequency sound waves (ultrasonication) to induce chemical reactions. researchgate.netnih.gov This method, known as sonochemistry, can enhance reaction rates and yields under mild conditions. tandfonline.com It has been used in the one-pot, multicomponent synthesis of highly functionalized pyrimidine (B1678525) and pyridine derivatives in excellent yields at room temperature. nih.gov The benefits include operational simplicity, short reaction times, and avoidance of harsh conditions or metallic catalysts. researchgate.netnih.gov

Mechanistic Investigations of Chemical Transformations of 4 Bromo 5 Methoxypyridin 2 Yl Methanol

Reactivity of the Pyridine (B92270) Ring towards Substitution

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This fundamental characteristic governs its reactivity towards both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations at Bromine-Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic systems, particularly those bearing a good leaving group. In pyridine, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are activated for nucleophilic attack. This is because the electronegative nitrogen can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. libretexts.org

For (4-Bromo-5-methoxypyridin-2-yl)methanol, the bromine atom at the C4 position represents a viable leaving group for an SNAr reaction. The mechanism proceeds via a two-step addition-elimination pathway. The first, and typically rate-determining, step involves the attack of a nucleophile at the C4 carbon, leading to the formation of a tetrahedral, negatively charged intermediate. libretexts.org This intermediate is stabilized by delocalization of the negative charge onto the pyridine nitrogen. The subsequent step is the rapid elimination of the bromide ion, which restores the aromaticity of the ring.

The electronic influence of the other substituents must be considered. The methoxy (B1213986) group at C5, being an electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, the powerful activating effect of the ring nitrogen at the para position is expected to dominate, still allowing for substitution to occur. The hydroxymethyl group at C2 has a relatively minor electronic effect in this context. A variety of nucleophiles can be employed in such transformations.

Table 1: Representative SNAr Reactions on Substituted Halopyridines

Halopyridine SubstrateNucleophileConditionsProductYield (%)
4-IodopyridinePhenylthiolate (PhSNa)NMP, Microwave, 100°C, 3 min4-(Phenylthio)pyridine99%
2-FluoropyridinePotassium Cyanide (KCN)DMSO, 100°C2-Cyanopyridine~80%
4-ChloropyridinePiperidine100°C4-(Piperidin-1-yl)pyridineHigh
2-BromopyridineBenzyl alcoholNMP, Microwave, 180°C, 5 min2-(Benzyloxy)pyridine81%

This table presents data from analogous systems to illustrate the scope of SNAr reactions on halopyridines. Data compiled from various sources. acs.orgsci-hub.se

Electrophilic Aromatic Substitution Pathways on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh conditions. wikipedia.orgquimicaorganica.org The ring nitrogen atom is basic and reacts with the electrophile or the acidic catalyst, leading to the formation of a pyridinium ion. This positively charged species is strongly deactivated towards attack by an electrophile. wikipedia.orgyoutube.com When the reaction does occur, substitution is directed to the C3 and C5 positions (meta to the nitrogen), as attack at C2, C4, or C6 would result in a highly unstable resonance structure with a positive charge on the adjacent, already electron-deficient nitrogen atom. quora.com

In this compound, the substituents on the ring significantly modify this reactivity. The outcome of an EAS reaction is determined by the cumulative directing effects of all groups:

Pyridine Nitrogen : Strongly deactivating, meta-directing (to C3, C5).

Methoxy Group (-OCH₃) at C5 : Strongly activating and ortho-, para-directing. It directs towards C4 (blocked by Br) and C6.

Bromo Group (-Br) at C4 : Deactivating but ortho-, para-directing. It directs towards C3 and C5.

Hydroxymethyl Group (-CH₂OH) at C2 : Weakly deactivating, ortho-, para-directing. It directs towards C3.

The powerful activating and directing effect of the methoxy group is expected to be the dominant influence. It strongly activates the C6 position for electrophilic attack. While other positions are directed by various groups, the C6 position is the most nucleophilic due to the strong electron-donating resonance effect of the adjacent methoxy group. Therefore, electrophilic substitution is predicted to occur selectively at the C6 position.

Table 2: Predicted and Observed Regioselectivity in EAS of Substituted Pyridines

Pyridine SubstrateElectrophile/ConditionsMajor ProductRationale
2-MethoxypyridineBr₂5-Bromo-2-methoxypyridineMethoxy group is an o,p-director; substitution occurs para to the methoxy group.
PyridineH₂SO₄/SO₃, 300°CPyridine-3-sulfonic acidStrong deactivation by N; meta-substitution is least disfavored. youtube.com
Pyridine N-OxideHNO₃/H₂SO₄4-Nitropyridine N-oxideThe N-oxide group activates the C4 position and can be removed later. wikipedia.org
This compoundGeneric Electrophile (E⁺)(4-Bromo-6-E-5-methoxypyridin-2-yl)methanol (Predicted)The C5-methoxy group is the strongest activating director, favoring substitution at the ortho C6 position.

This table provides examples of directing effects in pyridine EAS to support the prediction for the title compound.

Transformations Involving the Methoxyl Group

Cleavage and Derivatization Mechanisms of the Methoxy Moiety

The cleavage of aryl methyl ethers to their corresponding phenols is a common transformation in organic synthesis. This is typically achieved using strong Lewis acids, like boron tribromide (BBr₃), or strong protic acids, such as hydrobromic acid (HBr). researchgate.net

The mechanism with BBr₃ involves the initial formation of a Lewis acid-base adduct between the lone pair of the ether oxygen and the electron-deficient boron atom. nih.govresearchgate.net This coordination makes the methyl group highly electrophilic. A bromide ion, either from another molecule of BBr₃ or from a BBr₄⁻ intermediate, then acts as a nucleophile and attacks the methyl carbon in an Sₙ2-type displacement. nih.gov This step cleaves the carbon-oxygen bond, yielding a methyl bromide molecule and a dibromoborinate intermediate (Ar-OBBr₂). Subsequent aqueous workup hydrolyzes the boron-oxygen bond to liberate the free phenol. Computational studies suggest that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether through a catalytic cycle involving various phenoxyborane intermediates. nih.govnih.gov

This demethylation would convert this compound into (4-Bromo-5-hydroxy-pyridin-2-yl)methanol, a valuable intermediate for further derivatization at the phenolic hydroxyl group.

Chemical Reactivity of the Hydroxymethyl Group

Dehydrogenation Reactions and Oxidation Mechanisms

The primary alcohol of the hydroxymethyl group at the C2 position is susceptible to oxidation to form either an aldehyde or a carboxylic acid. The specific product depends on the choice of oxidant and the reaction conditions.

Oxidation to Aldehydes and Carboxylic Acids: Standard oxidation methods can be employed. For instance, manganese dioxide (MnO₂) is often used for the selective oxidation of benzylic and allylic alcohols to aldehydes. Milder, more general reagents like the Parikh-Doering reagent (SO₃·pyridine complex in DMSO) can also effect this transformation. nih.gov Stronger oxidizing agents, or performing the reaction in the presence of water, can lead to the formation of the corresponding carboxylic acid, 2-carboxy-4-bromo-5-methoxypyridine. nih.gov For example, vigorous oxidation with nitric acid is a known method for converting alkylpyridines to pyridine carboxylic acids. google.com

Catalytic Dehydrogenation: A more atom-economical approach is acceptorless dehydrogenation, which converts the alcohol to an aldehyde with the concomitant release of hydrogen gas. This transformation is often catalyzed by transition metal complexes. Studies on 2-pyridylmethanol derivatives have shown that iron complexes can effectively catalyze this reaction. researchgate.net The proposed mechanism involves the initial formation of an iron-alkoxide complex. The nitrogen atom of the pyridine ring then coordinates to the iron center, forming a stable five-membered chelate ring. This chelation facilitates a subsequent β-hydride elimination step, which produces the aldehyde product, a dihydrogen molecule, and regenerates the active catalyst. The chelation assistance provided by the 2-pyridyl moiety is crucial for the efficiency of this catalytic cycle.

Table 3: Representative Oxidation/Dehydrogenation Reactions of Pyridyl Alcohols

SubstrateReagent/CatalystConditionsProduct
2-PyridylmethanolCpFe(CO)₂Cl, NaHToluene, reflux2-Pyridinecarboxaldehyde
Phenyl(pyridin-2-yl)methanolCpFe(CO)₂Cl, NaHToluene, refluxPhenyl(pyridin-2-yl)methanone
Pyridin-4-ylmethanolMnO₂Chloroform, refluxIsonicotinaldehyde
2-(Hydroxymethyl)pyridineSO₃·Pyridine, Et₃N, DMSOCH₂Cl₂, 0°C to rt2-Pyridinecarboxaldehyde

This table showcases common methods for the transformation of the hydroxymethyl group on a pyridine ring. Data compiled from various sources including studies on iron-catalyzed dehydrogenation. nih.govresearchgate.net

Reduction Pathways of Related Pyridylmethanols

The reduction of the hydroxymethyl group in pyridylmethanols to a methyl group can be achieved through various methods, often involving catalytic hydrogenation or hydride transfer reagents. The choice of reducing agent and reaction conditions is critical to selectively reduce the hydroxymethyl group without affecting the pyridine ring or the bromo and methoxy substituents.

For related compounds, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is a common approach. The mechanism typically involves the adsorptive activation of hydrogen on the palladium surface. The pyridylmethanol then coordinates to the catalyst, and the hydroxymethyl group is sequentially hydrogenated, leading to the formation of a methyl group and water. The efficiency of this process can be influenced by factors such as hydrogen pressure, temperature, and the choice of solvent.

Alternatively, reductions can be performed using stoichiometric reducing agents. For instance, systems involving triethylsilane in the presence of a strong acid like trifluoroacetic acid can effect the reduction of benzylic-type alcohols. The mechanism proceeds via protonation of the hydroxyl group, followed by its departure as water to form a pyridylmethyl carbocation. This carbocation is then quenched by a hydride transfer from the silane.

Due to the presence of the bromo substituent on the pyridine ring of this compound, care must be taken to avoid hydrodebromination, a common side reaction in catalytic hydrogenations. The selection of a less active catalyst or milder reaction conditions might be necessary to achieve the desired selectivity.

Functionalization to Ethers and Esters: Mechanistic Aspects

The hydroxyl group of this compound is amenable to functionalization to form ethers and esters through well-established synthetic methodologies.

Etherification: The formation of an ether linkage typically proceeds via a nucleophilic substitution reaction. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide in an SN2 reaction to yield the corresponding ether. The choice of a non-nucleophilic base is important to avoid competing reactions.

Esterification: Esterification can be achieved through several pathways. The Fischer-Speier esterification involves the reaction of the alcohol with a carboxylic acid under acidic catalysis. The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. To drive the equilibrium towards the product, water is often removed as it is formed.

Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. The mechanism involves the nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acyl chloride or anhydride.

Advanced Mechanistic Elucidation of Reaction Pathways

Detailed mechanistic elucidation for reactions involving this compound would require advanced analytical and computational techniques.

Role of Catalysts and Additives in Reaction Selectivity

In the context of transformations involving this compound, catalysts and additives would play a crucial role in controlling the selectivity of the reactions.

For instance, in palladium-catalyzed cross-coupling reactions where the bromo substituent is the reactive site, the choice of ligand on the palladium catalyst is paramount. Different phosphine or N-heterocyclic carbene ligands can influence the steric and electronic environment around the metal center, thereby affecting the rate and selectivity of oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Additives such as bases are also critical, not only to facilitate the reaction but also to influence the catalyst's activity and stability.

In reduction reactions, the choice of catalyst support (e.g., activated carbon, alumina) and the presence of additives can modulate the catalyst's activity and prevent side reactions like hydrodebromination. For example, the addition of a catalyst poison in a controlled manner can selectively inhibit the hydrogenation of the C-Br bond while allowing the reduction of the hydroxymethyl group.

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are fundamental to understanding the detailed mechanistic pathways of chemical transformations. For reactions involving this compound, a combination of spectroscopic and spectrometric techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR monitoring of a reaction can provide real-time information on the formation and consumption of reactants, intermediates, and products. Changes in chemical shifts and coupling constants can offer insights into the electronic and structural changes occurring during the reaction.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the reaction mixture. By coupling a mass spectrometer to a reaction vessel, transient species can be identified.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to monitor changes in functional groups during a reaction. For example, the disappearance of the O-H stretch and the appearance of a C=O stretch could be used to follow the progress of an oxidation reaction.

Computational modeling, such as Density Functional Theory (DFT) calculations, can also be a powerful tool to predict the structures and energies of potential intermediates and transition states, thereby complementing experimental findings.

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Methoxypyridin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing insights that complement experimental findings. For (4-Bromo-5-methoxypyridin-2-yl)methanol, these calculations can map out the electron distribution, molecular geometry, and energetic landscape, which are crucial determinants of its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orggoogle.comnih.govyoutube.com This method is employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. google.comcp2k.org By iteratively calculating the forces on each atom and adjusting their positions to minimize the total electronic energy, DFT can predict bond lengths, bond angles, and dihedral angles with high precision.

A typical DFT calculation for this molecule would involve selecting an appropriate functional, which approximates the exchange-correlation energy—a key component of the total energy. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules. scispace.com The geometry optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by frequency calculations showing no imaginary frequencies. nih.gov

The resulting optimized geometry provides the foundation for all other computational analyses. Furthermore, DFT calculations yield the total electronic energy of the molecule, which can be used to compare the relative stabilities of different conformations or isomers.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For a molecule like this compound, which contains a heavy atom (bromine), a basis set that includes polarization and diffuse functions is generally recommended. The Pople-style basis set, such as 6-311+G(d,p), is a common choice that provides a good description of the electronic structure for a wide range of molecules. scispace.comresearchgate.net The "+" indicates the inclusion of diffuse functions on heavy atoms, which are important for describing anions and weak interactions, while the "(d,p)" signifies the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in the description of bonding.

The combination of the chosen functional and basis set defines the "level of theory." The selection of an appropriate level of theory is a critical step in any computational study and is often guided by benchmarking against experimental data or higher-level, more computationally expensive methods for similar classes of compounds. acs.org For substituted pyridines, various levels of theory have been benchmarked to ensure the reliability of the calculated properties. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org These orbitals are key players in chemical reactions, as the HOMO is the source of the most available electrons, and the LUMO is the most accessible empty orbital to accept electrons. nih.govyoutube.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The energies and spatial distributions of the HOMO and LUMO of this compound provide valuable information about its reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally indicates high chemical reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, due to the presence of lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, particularly with significant contributions from the carbon atoms attached to the electron-withdrawing bromine atom.

A hypothetical representation of the HOMO and LUMO energy levels and the resulting energy gap for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory, is presented in the table below.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

This is a hypothetical data table for illustrative purposes.

Orbital Overlap and Symmetry Considerations in Bond Formation/Breaking

According to FMO theory, a chemical reaction is favorable when the HOMO of one reactant can effectively overlap with the LUMO of another reactant. The efficiency of this overlap is governed by the symmetry of the interacting orbitals. For a reaction to proceed, the orbitals must have the same symmetry (or be able to distort to achieve a symmetry-allowed interaction).

In the context of this compound, understanding the symmetry of its frontier orbitals is crucial for predicting how it will interact with other reagents. For instance, in a nucleophilic substitution reaction, the HOMO of the nucleophile must have a favorable symmetry to overlap with the LUMO of the electrophilic site on the pyridine ring.

Prediction of Regioselectivity and Stereoselectivity

FMO theory can also be a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. The regioselectivity, or the preference for reaction at a particular site in a molecule, can often be explained by the relative sizes of the orbital coefficients on different atoms in the HOMO and LUMO. A reaction is more likely to occur at the atom with the largest coefficient in the relevant frontier orbital.

For this compound, the distribution of the LUMO can indicate the most probable sites for nucleophilic attack. It is expected that the carbon atoms of the pyridine ring, particularly those influenced by the electronegative bromine and nitrogen atoms, will have larger LUMO coefficients, making them more susceptible to nucleophilic attack. Conversely, the distribution of the HOMO can predict the sites most likely to engage in electrophilic reactions.

While stereoselectivity is more complex and often involves considerations of steric hindrance and transition state energies, FMO theory can provide initial insights by examining the facial selectivity of orbital interactions, especially in reactions involving the creation of new chiral centers.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving substituted pyridines like this compound. Reaction pathway modeling allows researchers to map the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. This process involves locating and characterizing stationary points, which include energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states.

For a molecule such as this compound, theoretical modeling could be applied to investigate various transformations. Examples include the oxidation of the primary alcohol group to an aldehyde or carboxylic acid, nucleophilic substitution at the bromine-bearing carbon, or reactions involving the pyridine nitrogen. The process typically begins with a proposed reaction mechanism.

Using quantum mechanical methods like Density Functional Theory (DFT), a relaxed surface scan can be performed where the distance between reacting atoms is systematically varied to map the energy profile and locate an approximate transition state structure. youtube.commdpi.com This approximate structure is then fully optimized using algorithms designed to find saddle points. A key step in confirming a true transition state is a vibrational frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate—the motion that directly leads to the formation of products. youtube.com

While specific published reaction models for this compound are not available, the established methodologies are readily applicable. Such studies would provide critical insights into the reaction's feasibility, kinetics (by calculating the activation energy barrier), and the electronic and geometric changes that occur throughout the transformation. This predictive power is invaluable for optimizing reaction conditions and designing novel synthetic routes.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electrons within a molecule is fundamental to its chemical reactivity. A Molecular Electrostatic Potential (MEP) map is a computational tool that visualizes this charge distribution on the molecule's electron density surface. journaljpri.commdpi.com MEP maps are invaluable for identifying electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. journaljpri.com

The MEP surface is color-coded to represent the electrostatic potential. Regions with a negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms. Conversely, regions with a positive potential (colored blue) are electron-poor, indicating atomic nuclei with lower electron shielding, and are targets for nucleophilic attack. Green areas represent neutral or nonpolar regions. researchgate.netwolfram.com

For this compound, an MEP analysis would reveal key reactive features:

Negative Regions (Red/Yellow): The highest negative potential is expected around the pyridine nitrogen atom due to its lone pair of electrons. The oxygen atoms of the hydroxyl and methoxy groups would also exhibit significant negative potential, making them likely sites for hydrogen bonding and interaction with electrophiles. researchgate.netnih.gov

Positive Regions (Blue): The most positive potential would be concentrated on the hydrogen atom of the hydroxyl group, highlighting its acidic nature and ability to act as a hydrogen bond donor. The hydrogens on the methanol (B129727) group and the pyridine ring would also show moderately positive potential.

A summary of the expected MEP characteristics is presented in the table below.

Molecular Region Atom(s) Expected Electrostatic Potential Predicted Reactivity
Pyridine NitrogenNStrongly NegativeSite for protonation, Lewis acid coordination
Hydroxyl OxygenO of -OHNegativeElectrophilic attack, H-bond acceptor
Methoxy OxygenO of -OCH₃NegativeElectrophilic attack, H-bond acceptor
Hydroxyl HydrogenH of -OHStrongly PositiveNucleophilic attack, H-bond donor
Aromatic HydrogensH on RingModerately PositiveWeak interactions

Advanced Molecular Dynamics Simulations for Conformational Landscape (if relevant)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While often applied to large, flexible systems like proteins and polymers, MD can also provide valuable insights for smaller molecules like this compound, particularly when studying its interactions or conformational flexibility.

For a semi-rigid molecule such as this, the primary application of MD would be to explore its conformational landscape. This involves analyzing the rotation around key single bonds, such as the C2-CH₂OH bond connecting the methanol group to the ring and the C5-OCH₃ bond of the methoxy group. By simulating the molecule's dynamics, one can determine the relative energies of different conformers (rotamers) and the energy barriers to their interconversion. This information is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and intermolecular interactions.

Furthermore, MD simulations become highly relevant when studying the molecule in a condensed phase. Simulating this compound in a solvent like water or methanol would reveal detailed information about its solvation shell and hydrogen bonding patterns. If the molecule is being investigated as a potential ligand for a biological target, MD simulations of the ligand-protein complex can be used to assess the stability of the binding pose, identify key intermolecular interactions, and calculate binding free energies.

As no specific MD studies on this compound have been published, this area represents a forward-looking avenue for research to computationally probe its dynamic behavior and interactions in realistic chemical and biological environments.

Synthetic Utility and Derivatization Strategies of 4 Bromo 5 Methoxypyridin 2 Yl Methanol

Strategies for Functional Group Interconversion at the Hydroxymethyl Moiety

The hydroxymethyl group at the C2 position of the pyridine (B92270) ring is a primary site for functional group interconversions, enabling the introduction of a variety of other functionalities.

Oxidation: The primary alcohol can be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of reagent and reaction conditions. For instance, mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) would selectively yield 4-bromo-5-methoxypyridine-2-carbaldehyde. This aldehyde is a key intermediate for reactions such as Wittig olefination, aldol condensation, and reductive amination, further expanding the synthetic possibilities. More potent oxidizing agents, like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of 4-bromo-5-methoxypyridine-2-carboxylic acid. The resulting carboxylic acid can then be converted into esters, amides, or acid chlorides.

Conversion to Halides: The hydroxyl group can be readily converted into a good leaving group, such as a halide, facilitating nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield (4-bromo-5-methoxypyridin-2-yl)methyl chloride and (4-bromo-5-methoxypyridin-2-yl)methyl bromide, respectively. These halomethylpyridines are excellent electrophiles for the introduction of nucleophiles, such as cyanide, azide, or various carbon and heteroatom nucleophiles.

Formation of Ethers and Esters: Standard etherification protocols, such as the Williamson ether synthesis, can be employed by first deprotonating the alcohol with a base like sodium hydride (NaH) and then reacting it with an alkyl halide. Esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or via Fischer esterification with a carboxylic acid under acidic catalysis.

Regioselective Introduction of New Substituents onto the Pyridine Ring

The bromine atom at the C4 position provides a handle for the regioselective introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the C4 position of the pyridine ring and a wide range of aryl or vinyl boronic acids or esters nih.govlibretexts.org. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like potassium carbonate or cesium fluoride, to yield 4-aryl- or 4-vinyl-5-methoxypyridin-2-yl)methanol derivatives nih.govresearchgate.net. The reaction is known for its high functional group tolerance, making it compatible with the hydroxymethyl and methoxy (B1213986) groups present in the molecule nih.gov.

Sonogashira Coupling: To introduce an alkyne substituent at the C4 position, the Sonogashira coupling is the reaction of choice wikipedia.orgorganic-chemistry.org. This reaction involves the coupling of the bromo-pyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, such as triethylamine or diisopropylamine wikipedia.orgresearchgate.net. This provides access to 4-alkynyl-5-methoxypyridin-2-yl)methanol derivatives, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C4 position by coupling the bromo-pyridine with a primary or secondary amine wikipedia.orgorganic-chemistry.orgacsgcipr.org. This palladium-catalyzed reaction requires a suitable phosphine ligand and a base to facilitate the coupling, leading to the synthesis of 4-amino-5-methoxypyridin-2-yl)methanol derivatives wikipedia.orglibretexts.orgnih.gov.

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as the Heck reaction (for alkenylation), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents), could also be employed to further functionalize the C4 position, demonstrating the versatility of the bromo substituent.

Development of Chiral Derivatives and Enantioselective Synthesis

While (4-Bromo-5-methoxypyridin-2-yl)methanol itself is achiral, its functional handles allow for the development of chiral derivatives through asymmetric synthesis nih.govresearchgate.netyoutube.com.

One common strategy involves the oxidation of the hydroxymethyl group to the corresponding aldehyde, 4-bromo-5-methoxypyridine-2-carbaldehyde. This prochiral aldehyde can then be subjected to enantioselective nucleophilic addition reactions. For example, asymmetric allylation, arylation, or alkylation using chiral catalysts or reagents would lead to the formation of chiral secondary alcohols with high enantiomeric excess youtube.com.

Alternatively, the aldehyde can undergo asymmetric reduction using chiral reducing agents, such as those derived from chiral auxiliaries or chiral metal complexes (e.g., Noyori's asymmetric hydrogenation catalysts), to produce enantiomerically enriched this compound.

Furthermore, the chiral secondary alcohols obtained from these reactions can serve as precursors for the synthesis of other chiral molecules, where the stereocenter can direct subsequent transformations nih.gov.

Applications as a Key Intermediate in Complex Heterocyclic Synthesis

The multiple functionalities of this compound make it a valuable precursor for the construction of more complex heterocyclic systems, including fused ring structures.

The strategic placement of reactive groups in derivatives of this compound can facilitate intramolecular cyclization reactions to form annulated (fused) pyridine systems mdpi.combeilstein-journals.org. For example, after a Sonogashira coupling at the C4 position with a suitable alkyne bearing a nucleophilic group, an intramolecular cyclization could be induced to form a fused ring. Similarly, a substituent introduced at the C4 position via a Suzuki or Buchwald-Hartwig reaction could be designed to react with the hydroxymethyl group (or a derivative thereof) at the C2 position to construct a new ring fused to the pyridine core researchgate.net.

Beyond fused systems, this compound can be incorporated as a key structural motif into larger, novel chemical frameworks. The hydroxymethyl group can be used as a point of attachment to other molecular scaffolds, while the C4-bromo position allows for the introduction of diverse substituents through cross-coupling reactions. This dual functionality enables the assembly of complex molecules with tailored properties, which is particularly relevant in medicinal chemistry for the development of new therapeutic agents.

Design of Novel Catalytic Systems Utilizing the Pyridylmethanol Core (e.g., as ligands)

The pyridylmethanol core, containing both a nitrogen atom in the pyridine ring and an oxygen atom in the hydroxymethyl group, has the potential to act as a bidentate ligand for various metal centers. The nitrogen atom is a good Lewis base and can coordinate to metals, while the hydroxyl group can also participate in coordination, either as a neutral donor or as an anionic alkoxide ligand after deprotonation.

By synthesizing chiral derivatives of this compound, as discussed in section 6.3, it is possible to create a library of chiral pyridylmethanol ligands. These ligands could then be complexed with transition metals (e.g., ruthenium, rhodium, iridium, palladium) to form chiral catalysts for asymmetric transformations, such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring, for instance, by replacing the bromo group with other functionalities via cross-coupling reactions.

Future Directions in 4 Bromo 5 Methoxypyridin 2 Yl Methanol Research

Exploration of Unconventional Synthetic Pathways

The future synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol and its analogs will likely move beyond traditional multi-step linear sequences. The exploration of unconventional synthetic pathways will be crucial for improving efficiency, atom economy, and structural diversity.

One promising avenue is the application of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly convergent and efficient approach to complex molecules. nih.gov Future research could focus on designing novel MCRs that directly assemble the substituted pyridine (B92270) core of this compound from simple, readily available precursors.

Another area of interest is the use of cycloaddition and electrocyclization reactions . These methods provide powerful tools for the construction of heterocyclic rings with high regioselectivity and stereoselectivity. nih.gov Investigating novel cycloaddition partners or electrocyclization precursors could lead to more direct and versatile routes to the target molecule and its derivatives. A conceptually distinct approach that could be explored is the rhodium carbenoid-induced ring expansion of isoxazoles , which has been shown to produce highly functionalized pyridines. nih.gov

Synthetic StrategyPotential Advantages for this compound Synthesis
Multicomponent Reactions (MCRs)Increased efficiency, reduced waste, rapid access to diverse analogs.
Cycloaddition/ElectrocyclizationHigh control over regioselectivity and stereoselectivity.
Rhodium Carbenoid-Induced Ring ExpansionAccess to highly substituted pyridine cores from isoxazole precursors.

Development of Advanced Catalytic Systems for Transformations

The functional handles present in this compound—the bromo, methoxy (B1213986), and hydroxymethyl groups—offer numerous opportunities for further chemical transformations. The development of advanced catalytic systems will be paramount in selectively and efficiently modifying these positions.

Future research will likely focus on transition metal-catalyzed cross-coupling reactions to functionalize the C4-bromo position. While standard catalysts are available, the development of more active, stable, and versatile catalysts, potentially based on earth-abundant metals, will be a key objective. Furthermore, exploring photocatalytic methods could open up new reaction pathways for C-H functionalization at other positions on the pyridine ring, offering novel strategies for derivatization that are not accessible through traditional methods. researchgate.netnih.gov

The development of catalysts for the selective dearomatization of the pyridine ring is another exciting frontier. mdpi.com This would allow for the synthesis of saturated, nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. For instance, rhodium-catalyzed dearomatization of related pyridinium salts has been demonstrated. mdpi.com

Deeper Understanding of Reaction Mechanisms through Advanced Techniques

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and for the rational design of new transformations. Future research should employ advanced analytical and spectroscopic techniques to elucidate the intricate details of reactions involving this compound.

In-situ reaction monitoring using techniques such as ReactIR (Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) can provide real-time information on the concentrations of reactants, intermediates, and products. This data is invaluable for identifying transient species and understanding reaction kinetics. The use of rapid injection NMR has proven effective in observing the evolution of anionic intermediates in pyridine functionalization, offering insights into mechanistic pathways. nih.gov

Furthermore, the application of isotopic labeling studies combined with mass spectrometry can help to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Advanced TechniqueMechanistic Insights Gained
In-situ Spectroscopy (ReactIR, Process NMR)Real-time monitoring of species, kinetic data, identification of intermediates.
Rapid Injection NMRObservation of short-lived intermediates, elucidation of reaction pathways.
Isotopic Labeling StudiesTracing of atomic pathways, validation of proposed mechanisms.

Expansion of Computational Modeling for Predictive Synthesis

Computational chemistry and machine learning are poised to revolutionize the way chemical synthesis is approached. acs.org For this compound, the expansion of computational modeling will enable the predictive design of synthetic routes and the in-silico screening of potential derivatives.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the observed regioselectivity of reactions. This can guide the selection of optimal reaction conditions and catalysts. For example, DFT has been used to understand the role of solvents in directing reaction progression in pyridine chemistry. acs.org

Machine learning algorithms , trained on large datasets of chemical reactions, can be used to predict the outcome of novel transformations involving this compound. These models can also be used to suggest optimal synthetic routes to target derivatives, saving significant time and resources in the laboratory. The integration of computational modeling with experimental work will create a synergistic loop for the rapid discovery and optimization of new synthetic methodologies. acs.orgacs.org

Integration with Emerging Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of this compound synthesis and derivatization with emerging technologies like flow chemistry and automated synthesis will be a key driver of future innovation. These methodologies offer significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry , where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. springerprofessional.dedurham.ac.ukmtak.hu This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field and could be instrumental in developing robust and scalable processes for producing this compound and its derivatives. springerprofessional.dedurham.ac.ukmtak.humdpi.com

Automated synthesis platforms , which combine robotics with flow chemistry systems, can be used to rapidly synthesize and screen libraries of compounds based on the this compound scaffold. acs.org This high-throughput approach will accelerate the discovery of new molecules with desired biological or material properties. The combination of automated synthesis with in-line purification and analysis will create fully autonomous systems for the discovery and development of novel functionalized pyridines. durham.ac.ukmtak.hu

Emerging MethodologyKey Advantages in this compound Research
Flow ChemistryPrecise reaction control, enhanced safety, improved scalability, higher yields. springerprofessional.dedurham.ac.ukmtak.hu
Automated SynthesisHigh-throughput synthesis of compound libraries, accelerated discovery of new derivatives. acs.org

Q & A

Q. What are the common synthetic routes for (4-Bromo-5-methoxypyridin-2-yl)methanol?

Methodological Answer: The synthesis typically involves functionalization of a pyridine precursor. A plausible route includes:

Starting Material: 5-Methoxy-2-pyridinemethanol or a brominated derivative (e.g., 5-methoxy-2-hydroxymethylpyridine).

Bromination: Electrophilic bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis).

Purification: Column chromatography or recrystallization to isolate the product.
Key challenges include regioselectivity (avoiding over-bromination) and preserving the methanol group. NMR (¹H/¹³C) and LC-MS are critical for verifying intermediate structures .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Identify substituents (e.g., methoxy δ ~3.8 ppm, bromine-induced deshielding at C4).
    • FTIR: Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).
    • LC-MS/HPLC: Assess purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 232/234 for C₇H₈BrNO₂).
  • Elemental Analysis: Validate empirical formula (C: 36.24%, H: 3.47%, N: 6.03%) .

Q. What are the key reactivity patterns of this compound in substitution reactions?

Methodological Answer:

  • Nucleophilic Substitution: The bromine at C4 is susceptible to Suzuki-Miyaura coupling (e.g., with aryl boronic acids) or SNAr (with amines/thiols).
  • Protection/Deprotection: The hydroxymethyl group (-CH₂OH) can be protected (e.g., as a silyl ether) to prevent side reactions during bromination.
  • Oxidation: Controlled oxidation (e.g., with PCC) converts -CH₂OH to a ketone, enabling further functionalization.
    Monitor reaction progress via TLC and optimize conditions (temperature, catalyst) to minimize byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) with cryocooling (100 K) to reduce thermal motion artifacts.
  • Refinement: Employ SHELXL (v.2018/3) for anisotropic displacement parameters and hydrogen bonding analysis. Validate using R-factor convergence (<5%) and ADP checks.
  • Validation Tools: Use PLATON (TWINABS) for detecting twinning and Mercury for visualizing hydrogen-bonding networks. Cross-check with CSD (Cambridge Structural Database) entries for similar pyridine derivatives .

Table 1: Typical Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=12.45, c=14.30
Z4
R₁ (I > 2σ(I))0.032

Q. What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian16 with B3LYP/6-311+G(d,p) basis set to:
    • Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
    • Calculate HOMO-LUMO gaps (ΔE ~5.2 eV) to assess charge-transfer potential.
  • MD Simulations: GROMACS with OPLS-AA forcefield to study solvation effects (e.g., in DMSO/water).
  • Docking Studies: AutoDock Vina for ligand-protein interactions, relevant for drug-design applications .

Q. How to optimize reaction conditions for regioselective functionalization of the pyridine ring?

Methodological Answer:

  • Directed Metallation: Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate the methanol group, directing bromination to C4.
  • Protecting Groups: Acetylate -CH₂OH (to -CH₂OAc) to block undesired reactivity.
  • Catalysis: Pd(OAc)₂/XPhos for Suzuki coupling at C4; monitor regioselectivity via GC-MS or 2D NMR (NOESY for spatial proximity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.